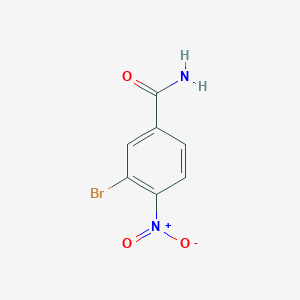

3-Bromo-4-nitrobenzamide

Description

Contextualization within Aromatic Amide Research

Aromatic amides are a cornerstone of organic and medicinal chemistry. The amide bond is a fundamental linkage in peptides and proteins, and its presence in synthetic molecules often imparts desirable biological activities and physical properties. Research into aromatic amides is extensive, covering their synthesis, structural analysis, and applications in materials science and pharmaceuticals.

Halogenated nitrobenzamides are a specialized subset of aromatic amides. The introduction of a halogen and a nitro group onto the benzamide (B126) framework significantly modifies the electronic and steric properties of the molecule. This opens up avenues for further chemical transformations and the development of compounds with tailored functionalities. For instance, the presence of these groups can influence the reactivity of the aromatic ring towards nucleophilic or electrophilic substitution, and can also serve as handles for cross-coupling reactions to build more complex molecular architectures. tcichemicals.com

Significance of Bromo and Nitro Substituents in Aromatic Systems

The bromo and nitro groups are powerful electron-withdrawing substituents that profoundly influence the chemical behavior of aromatic rings.

Bromo Group: As a halogen, bromine is an electronegative atom that deactivates the aromatic ring towards electrophilic substitution through its inductive effect. masterorganicchemistry.com However, it is also an ortho-, para-directing group due to the ability of its lone pairs of electrons to participate in resonance. The carbon-bromine bond is a key functional group in organic synthesis, serving as a versatile precursor for a wide array of transformations, most notably in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. tcichemicals.com This allows for the formation of new carbon-carbon bonds, a critical step in the synthesis of many complex organic molecules. Aromatic compounds containing bromine are of considerable importance as they can be used to impart desired properties to a final product or to achieve the necessary reactivity for subsequent synthetic steps. scirp.org

Nitro Group: The nitro group (-NO₂) is one of the strongest electron-withdrawing groups. It deactivates the aromatic ring towards electrophilic substitution to an even greater extent than halogens and is a meta-directing group. lkouniv.ac.in The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and therefore susceptible to nucleophilic aromatic substitution, particularly when the nitro group is ortho or para to a leaving group. msu.edu The nitro group can also be readily reduced to an amino group (-NH₂), which is a versatile functional group for further derivatization, including the formation of amides or diazotization. msu.edu

The combined presence of bromo and nitro groups on a benzamide scaffold creates a unique electronic environment. The deactivating nature of both groups makes the aromatic ring less reactive towards electrophiles. However, their presence can activate the ring for nucleophilic aromatic substitution and provide multiple sites for further functionalization.

Overview of 3-Bromo-4-nitrobenzamide as a Model Compound for Chemical Investigation

This compound is a specific isomer within the halogenated nitrobenzamide family. Its structure, featuring a bromine atom and a nitro group in a 1,2-relationship relative to each other and ortho and meta to the amide group, makes it an interesting subject for chemical investigation.

While extensive research focusing solely on this compound as a "model compound" is not widely documented, its structure embodies the key features of this class of compounds. It can serve as a valuable substrate for studying the interplay of the electronic effects of the bromo, nitro, and amide substituents on the reactivity of the aromatic ring. For instance, it can be used to explore regioselective nucleophilic aromatic substitution reactions, where the nitro group activates the adjacent carbon-bromine bond.

Furthermore, the synthesis of this compound and its derivatives can be used to develop and optimize synthetic methodologies. The precursor, 3-bromo-4-nitrobenzoic acid, is a commercially available starting material. sigmaaldrich.comnih.gov The conversion of the carboxylic acid to the amide is a standard transformation, but the presence of the other functional groups requires careful selection of reaction conditions to avoid side reactions.

The following table summarizes some of the key properties of the precursor, 3-Bromo-4-nitrobenzoic acid:

| Property | Value |

| Molecular Formula | C₇H₄BrNO₄ |

| Molecular Weight | 246.01 g/mol |

| Melting Point | 200-204 °C |

| Appearance | Solid |

Data sourced from PubChem and Sigma-Aldrich. sigmaaldrich.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O3/c8-5-3-4(7(9)11)1-2-6(5)10(12)13/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASHERDYVKIIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313324 | |

| Record name | 3-Bromo-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261794-86-8 | |

| Record name | 3-Bromo-4-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261794-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 3 Bromo 4 Nitrobenzamide

Direct Amidation Strategies for 3-Bromo-4-nitrobenzamide Synthesis

A primary and straightforward approach to synthesizing this compound is through the direct amidation of 3-bromo-4-nitrobenzoic acid or its activated derivatives. This method focuses on the formation of the amide bond as the key step.

Amidation of 3-Bromo-4-nitrobenzoic Acid Derivatives

The direct conversion of 3-bromo-4-nitrobenzoic acid to this compound can be accomplished by reacting the carboxylic acid with an ammonia (B1221849) source. To facilitate this transformation, the carboxylic acid is often converted into a more reactive species, such as an acyl chloride or an ester. For instance, reacting 3-bromo-4-nitrobenzoic acid with thionyl chloride creates the highly reactive 3-bromo-4-nitrobenzoyl chloride. This intermediate readily reacts with ammonia to yield the desired amide. researchgate.net

Another approach involves the amidation of methyl 3-bromo-5-nitrobenzoate with a methanolic solution of methylamine (B109427) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran, resulting in N-methyl-3-bromo-5-nitrobenzamide. chemicalbook.com Although this example yields an N-substituted amide, the principle can be adapted for the synthesis of the primary amide, this compound.

Role of Activating Agents in Amide Bond Formation

To enhance the efficiency of the amidation reaction, various activating agents are employed. These agents increase the electrophilicity of the carbonyl carbon of the carboxylic acid, making it more susceptible to nucleophilic attack by ammonia or an amine.

Common activating agents include carbodiimides, phosphonium (B103445) salts, and reagents that form mixed anhydrides. For example, triphenylphosphine (B44618) in the presence of an N-haloimide can generate an activated (acyloxy)phosphonium salt from the carboxylic acid, which then readily reacts with an amine to form the amide bond. acs.org Another effective method involves the use of thionyl chloride, which converts the carboxylic acid into a highly reactive acyl chloride intermediate in situ. researchgate.net This method has been shown to be efficient for the synthesis of various benzamides. researchgate.net

The use of catalytic systems, such as boric acid or tetrabutoxytitanium with a cocatalyst like polyethylene (B3416737) glycol, has been reported for the amidation of 4-nitrobenzoic acid, achieving high yields. google.com Such catalytic methods could potentially be adapted for the synthesis of this compound.

Sequential Electrophilic Aromatic Substitution Approaches

An alternative strategy involves the stepwise introduction of the bromo and nitro groups onto a benzamide (B126) backbone through electrophilic aromatic substitution (EAS) reactions. The order of these substitutions is critical due to the directing effects of the substituents.

Bromination Preceding Nitration on Benzamide Scaffolds

Starting with benzamide, a direct bromination reaction would lead to a mixture of ortho and para substituted products due to the ortho-, para-directing nature of the amide group. slideplayer.com To achieve the desired 3-bromo substitution, one would need to start with 3-bromobenzamide (B114348). Subsequent nitration of 3-bromobenzamide would then be required. The amide group is an ortho-, para-director, while the bromine atom is also an ortho-, para-director, albeit a deactivating one. Nitration of 3-bromobenzamide would likely lead to a mixture of isomers, with the nitro group being directed to the positions ortho and para to the amide and meta to the bromine. smolecule.com

Nitration Preceding Bromination on Benzamide Scaffolds

Conversely, one could start with the nitration of benzamide. The nitro group is a strong deactivator and a meta-director. Therefore, nitration of benzamide would primarily yield 3-nitrobenzamide (B147352). Subsequent bromination of 3-nitrobenzamide would then be directed by both the amide (ortho-, para-directing) and the nitro (meta-directing) groups. This would lead to bromination at the position meta to the nitro group and ortho to the amide group, which is the 5-position, yielding 3-bromo-5-nitrobenzamide.

A more viable route starts from 4-nitrobenzoic acid, which can be synthesized from benzene (B151609) through nitration followed by oxidation of an intermediate alkylbenzene. quora.com The 4-nitrobenzoic acid can then be brominated at the 3-position, as the carboxylic acid group is meta-directing and the nitro group is also meta-directing, leading to substitution at the position meta to both, which is the 3-position. quora.com The resulting 3-bromo-4-nitrobenzoic acid can then be converted to this compound via the amidation methods described previously.

Catalytic Approaches to this compound Synthesis

Catalytic methods offer an efficient and often milder alternative for the synthesis of amides. While specific catalytic syntheses for this compound are not extensively detailed in the provided results, general catalytic amidation and halogenation methods are relevant.

For the amidation step, catalytic systems such as boric acid or tetrabutoxytitanium with polyethylene glycol as a cocatalyst have been successfully used for the synthesis of 4-nitrobenzamide (B147303) from 4-nitrobenzoic acid. google.com These conditions could likely be applied to the amidation of 3-bromo-4-nitrobenzoic acid.

In the context of halogenation, N-bromo-reagents like N-bromosuccinimide (NBS) are effective for the bromination of deactivated aromatic rings. sci-hub.se For example, N-Acetoxy-N-bromo-4-nitrobenzamide is a stable, crystalline reagent that allows for site-selective C-H bromination under mild, metal-free conditions. enamine-genez.com While this reagent is used for bromination, it highlights the development of specialized reagents for selective halogenation.

The following table summarizes the key synthetic strategies:

| Synthetic Strategy | Key Intermediate(s) | Reagents and Conditions | Reference(s) |

| Direct Amidation | 3-Bromo-4-nitrobenzoic acid | Thionyl chloride, then ammonia | researchgate.net |

| 3-Bromo-4-nitrobenzoic acid | Activating agent (e.g., phosphonium salt), then ammonia | acs.org | |

| Sequential EAS (Bromination first) | 3-Bromobenzamide | Nitrating agent (e.g., HNO₃/H₂SO₄) | smolecule.com |

| Sequential EAS (Nitration first) | 4-Nitrobenzoic acid | Brominating agent (e.g., Br₂/FeBr₃) | quora.com |

| 3-Bromo-4-nitrobenzoic acid | Amidation (see above) | researchgate.netacs.org | |

| Catalytic Amidation | 3-Bromo-4-nitrobenzoic acid | Boric acid/PEG, ammonia | google.com |

Alternative Synthetic Routes and Their Applicability in Research

The synthesis of this compound is critical for its application in further chemical research and development. Several synthetic pathways can be envisaged for its preparation, primarily involving the sequential introduction of the bromo, nitro, and carboxamide functionalities onto the benzene ring. The choice of a specific route in a research context often depends on the availability and cost of starting materials, reaction scalability, and the desired purity of the final product. The principal alternative routes include the amidation of 3-bromo-4-nitrobenzoic acid, the nitration of 3-bromobenzamide, and the bromination of 4-nitrobenzamide.

Amidation of 3-Bromo-4-nitrobenzoic Acid: This is arguably the most direct and common route explored in research. The synthesis starts with 3-bromo-4-nitrobenzoic acid, which can be converted into the target benzamide. The reaction typically proceeds via a two-step process. First, the carboxylic acid is activated, often by converting it into an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), sometimes with a catalytic amount of N,N-dimethylformamide (DMF) to increase the reaction rate. asianpubs.org The resulting 3-bromo-4-nitrobenzoyl chloride is highly reactive and is subsequently treated with an ammonia source, such as aqueous or gaseous ammonia, to form the final amide product. asianpubs.org This method is generally efficient and leads to good yields. A similar approach involving the use of thionyl chloride to facilitate the coupling reaction between a substituted benzoic acid and an amine has been reported to be effective. researchgate.netresearchgate.net

Nitration of 3-Bromobenzamide: An alternative strategy involves introducing the nitro group at a later stage of the synthesis. This route begins with the commercially available 3-bromobenzamide. The key step is the regioselective nitration of the benzene ring. The amide and bromo substituents on the ring will direct the position of the incoming nitro group. The amide group is an ortho-, para-director, while the bromine atom is also an ortho-, para-director. Therefore, nitration is expected to occur at positions ortho or para to these groups. The formation of the desired this compound would require nitration at the position para to the bromine and ortho to the amide group. This reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). However, controlling the regioselectivity can be challenging, and a mixture of isomers may be formed, necessitating careful purification.

Bromination of 4-Nitrobenzamide: A third synthetic approach starts with 4-nitrobenzamide. The core of this method is the electrophilic substitution of a bromine atom onto the aromatic ring. The nitro and amide groups are already in the desired positions relative to each other. The amide group is activating and ortho-, para-directing, while the nitro group is strongly deactivating and meta-directing. The combined directing effects would favor the introduction of the bromine atom at the position ortho to the amide group and meta to the nitro group, which corresponds to the desired C-3 position. The bromination can be achieved using various brominating agents, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst or in a strong acid medium like concentrated sulfuric acid. researchgate.netsci-hub.se The use of hazardous elemental bromine is a drawback, leading to the development of alternative methods. researchgate.net

Table 1: Comparison of Alternative Synthetic Routes for this compound

| Synthetic Route | Starting Material | Key Transformation | Applicability and Considerations |

|---|---|---|---|

| Amidation | 3-Bromo-4-nitrobenzoic acid | Conversion of carboxylic acid to amide via an activated intermediate (e.g., acyl chloride). asianpubs.org | Generally provides good yields and high purity. Relies on the availability of the substituted benzoic acid. |

| Nitration | 3-Bromobenzamide | Electrophilic nitration of the aromatic ring. | Potential for formation of isomeric byproducts, requiring extensive purification. Regioselectivity is a key challenge. |

| Bromination | 4-Nitrobenzamide | Electrophilic bromination using agents like NBS or Br₂. researchgate.net | Directing effects of existing groups favor the desired product. May involve hazardous reagents like elemental bromine. researchgate.netsci-hub.se |

Process Optimization and Yield Enhancement in this compound Production

Optimizing the synthesis of this compound is essential for improving efficiency, reducing costs, and minimizing environmental impact, particularly for larger-scale production. Optimization efforts typically focus on the most viable synthetic route, which is often the amidation of 3-bromo-4-nitrobenzoic acid. Key areas for optimization include the choice of catalysts, reaction conditions, and purification methods.

Catalytic Systems for Amidation: The direct condensation of a carboxylic acid with ammonia is often inefficient without a catalyst. Research into the synthesis of similar compounds, such as 4-nitrobenzamide from 4-nitrobenzoic acid, has shown that specific catalytic systems can dramatically increase the product yield. google.com A patented method highlights a system comprising a catalyst (such as boric acid, tetrabutoxytitanium, or dimethylphosphite) and a cocatalyst (polyethylene glycol). google.com This system was reported to produce 4-nitrobenzamide with yields of up to 97%. google.com Investigating similar catalytic approaches for the amidation of 3-bromo-4-nitrobenzoic acid could lead to significant yield enhancements. The use of thionyl chloride as a promoter for the coupling reaction, which can be performed under solvent-free conditions, also represents an efficient, economic, and environmentally friendly optimization strategy. researchgate.netresearchgate.net

Optimization of Reaction Conditions: Systematic adjustment of reaction parameters is a crucial aspect of process optimization.

Temperature: Temperature control is vital. For instance, in related preparations, adjusting the reaction temperature has been shown to be a key factor in improving the yield. asianpubs.org

Solvent: While solvent-free conditions have been shown to be effective, the choice of solvent can influence reaction rates and yields when used. researchgate.netresearchgate.net Optimization studies often involve screening various solvents to find the ideal medium that maximizes solubility of reactants while facilitating product formation and isolation. researchgate.net

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) allows for the determination of the optimal reaction time, ensuring the reaction goes to completion without the formation of degradation products. asianpubs.org Reaction times for similar benzamide syntheses have been significantly reduced through optimization. researchgate.net

Yield and Purity Enhancement: The final yield and purity are critical metrics of an optimized process.

Reagent Addition: The method of reagent addition can impact the outcome. In some reductive processes, for example, the lot-wise addition of a reagent at controlled temperatures was found to be crucial for achieving an excellent yield. asianpubs.org

Purification: Post-reaction work-up and purification are essential for obtaining a high-purity product. Recrystallization from a suitable solvent, such as methanol (B129727), is a common and effective method for purifying the final product. researchgate.net For more challenging separations or to achieve very high purity, column chromatography using silica (B1680970) gel is a standard technique. The purity of the final compound can be validated through methods like High-Performance Liquid Chromatography (HPLC).

Table 2: Factors for Process Optimization in Benzamide Synthesis

| Optimization Parameter | Factor | Potential Impact | Relevant Findings |

|---|---|---|---|

| Catalysis | Catalyst System | Increased reaction rate and yield. | Catalytic systems of boric acid/PEG for amidation of 4-nitrobenzoic acid achieved yields up to 97%. google.com |

| Coupling Agent | Efficient amide bond formation. | Thionyl chloride used as an effective promoter for coupling reactions. researchgate.netresearchgate.net | |

| Reaction Conditions | Temperature | Influences reaction rate and selectivity. | Temperature is a noted factor for improving yield in related indole (B1671886) synthesis. asianpubs.org |

| Solvent | Affects solubility and reaction kinetics. | Solvent-free conditions can be more environmentally friendly and economical. researchgate.netresearchgate.net | |

| Reaction Time | Maximizes conversion and minimizes byproducts. | Optimization can reduce reaction times from hours to a shorter duration. researchgate.net | |

| Purification | Method | Determines final product purity. | Recrystallization from solvents like methanol is effective. researchgate.net HPLC and column chromatography are used for higher purity. |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 4 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei, offering detailed information about the molecular structure and the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Chemical Shift Assignments

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. In 3-Bromo-4-nitrobenzamide, the aromatic ring and the amide group contain protons that give rise to characteristic signals. The electron-withdrawing nature of the nitro (-NO₂) and bromo (-Br) substituents, along with the carbonyl group (-CONH₂), significantly influences the chemical shifts of the aromatic protons, causing them to appear at a lower field (deshielded) than those of unsubstituted benzene (B151609). oregonstate.edu

The aromatic region is expected to display a distinct pattern for the three non-equivalent protons. The proton at the C2 position, being ortho to the bromine atom, is anticipated to appear as a doublet. The proton at the C6 position, which is ortho to the amide group, would likely also be a doublet. The proton at the C5 position, situated between the nitro and bromo groups, is expected to be a doublet of doublets due to coupling with the other two aromatic protons. The two protons of the primary amide (-NH₂) group typically appear as two broad singlets, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature. compoundchem.com

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C2-H) | 8.0 - 8.2 | Doublet (d) |

| Aromatic H (C6-H) | 7.8 - 8.0 | Doublet (d) |

| Aromatic H (C5-H) | 7.6 - 7.8 | Doublet of Doublets (dd) |

Note: Predicted values are based on general chemical shift ranges for aromatic and amide protons, adjusted for the electronic effects of substituents. oregonstate.educompoundchem.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis and Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon skeleton of a molecule. bhu.ac.in Since this compound lacks molecular symmetry, all seven carbon atoms are chemically distinct and are expected to produce seven unique signals in the proton-decoupled ¹³C NMR spectrum. udel.edu

The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached groups. compoundchem.com The carbonyl carbon of the amide group is the most deshielded, appearing at the lowest field. The aromatic carbons attached to the electron-withdrawing nitro and bromo groups (C4 and C3, respectively) are also significantly deshielded. The remaining aromatic carbons appear in the typical range for substituted benzene rings. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 165 - 170 |

| C4 (-NO₂) | 148 - 152 |

| C1 (-CONH₂) | 135 - 140 |

| C2 | 130 - 134 |

| C6 | 128 - 132 |

| C5 | 124 - 128 |

Note: Predicted values are based on typical ¹³C NMR chemical shift ranges for substituted aromatic compounds. compoundchem.comoregonstate.edu

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected to appear as a pair of peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2). This characteristic isotopic pattern is due to the presence of the bromine atom, which has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. miamioh.edu

The fragmentation of the molecular ion is influenced by the functional groups present. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂, m/z 46) or nitric oxide (NO, m/z 30). miamioh.edu The cleavage of the amide group can lead to the formation of a benzoyl cation derivative.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Ion Structure/Fragment Lost | Significance |

|---|---|---|

| 246/248 | [C₇H₅BrN₂O₃]⁺ | Molecular Ion (M⁺/M+2) |

| 200/202 | [M - NO₂]⁺ | Loss of nitro group |

| 230/232 | [M - O]⁺ | Loss of an oxygen atom from the nitro group |

| 184/186 | [C₇H₄BrO]⁺ | Formation of bromobenzoyl cation |

Note: The molecular formula of this compound is C₇H₅BrN₂O₃.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. This technique is highly effective for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the amide and nitro groups. The N-H bonds of the primary amide will exhibit stretching vibrations in the region of 3100-3400 cm⁻¹. The C=O (carbonyl) stretch of the amide group, known as the Amide I band, typically appears as a strong, sharp peak around 1650 cm⁻¹. The N-H bending vibration (Amide II band) is expected near 1600 cm⁻¹. The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch around 1530-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹. The C-Br bond will show a stretching vibration at a lower frequency, typically in the fingerprint region below 700 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amide (-NH₂) | 3100 - 3400 | Medium-Strong |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | Amide (-CONH₂) | 1590 - 1620 | Medium |

| Asymmetric N-O Stretch | Nitro (-NO₂) | 1530 - 1560 | Strong |

| Symmetric N-O Stretch | Nitro (-NO₂) | 1340 - 1370 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. msu.edu The absorption of energy promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is dominated by the electronic transitions associated with the substituted benzene ring. The presence of chromophores such as the nitro group (-NO₂) and the carbonyl group (-C=O) in conjugation with the aromatic π-system leads to characteristic absorption bands. Strong absorptions corresponding to π → π* transitions of the conjugated system are expected. The nitro group is a powerful chromophore and is known to cause a bathochromic (red) shift in the absorption maximum. Additionally, the non-bonding electrons on the oxygen atoms of the carbonyl and nitro groups can undergo n → π* transitions, which typically appear as weaker absorption bands at longer wavelengths.

Table 5: Expected Electronic Transitions in the UV-Vis Spectrum of this compound

| Transition Type | Chromophore | Expected λₘₐₓ (nm) |

|---|---|---|

| π → π* | Substituted Benzene Ring | 250 - 300 |

Note: The exact λₘₐₓ values are solvent-dependent.

Computational and Theoretical Investigations of 3 Bromo 4 Nitrobenzamide

Quantum Chemical Studies and Electronic Structure Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For 3-Bromo-4-nitrobenzamide, these studies elucidate the relationships between its structure and its chemical properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the molecule's energy at various conformations to find the one with the minimum energy. For benzamide (B126) derivatives, DFT methods, such as B3LYP combined with basis sets like 6-31G** or 6-311G(d,p), are frequently employed to predict geometric parameters including bond lengths, bond angles, and dihedral angles. tandfonline.comscispace.com

Theoretical calculations are typically performed for a single molecule in a vacuum (gas phase), while experimental data, such as that from X-ray crystallography, is obtained from the solid phase. doi.orgbohrium.com Despite this difference, a good agreement is often found between the calculated and experimental geometric parameters, validating the accuracy of the computational model. scispace.combohrium.com For instance, studies on related N,N-diacylaniline derivatives and other benzamides have demonstrated that DFT calculations can successfully reproduce experimental data, providing a reliable foundation for further computational analysis. scispace.comdoi.org The geometry optimization of this compound is the critical first step for subsequent calculations of its electronic and spectroscopic properties.

Table 1: Comparison of Selected Calculated and Experimental Bond Lengths for a Related Benzamide Derivative As a direct example for this compound is not available, data for a related structure illustrates the typical correlation between calculated and experimental values.

| Bond | Calculated (DFT) Bond Length (Å) | Experimental (XRD) Bond Length (Å) |

| C=O | 1.254 | 1.231 |

| C-N (amide) | 1.378 | 1.345 |

| C-C (ring) | 1.390 - 1.412 | 1.375 - 1.398 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be easily excited. bohrium.com For N-(4-bromophenyl)-4-nitrobenzamide, a close analog, the HOMO-LUMO gap has been computed to understand its reactive nature. tandfonline.comresearchgate.net The analysis reveals how the distribution of these orbitals across the molecule—often with the HOMO located on one part of the molecule and the LUMO on another—facilitates intramolecular charge transfer. mdpi.com In nitro-substituted benzamides, the nitro group typically contributes significantly to the LUMO, enhancing the molecule's electrophilic character.

Table 2: Calculated HOMO-LUMO Energy Gaps for Related Nitroaromatic Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| N-(4-methylphenyl)-2-(3-nitrobenzamido) benzamide | DFT/B3LYP/6-311++G(d,p) | - | - | 5.521 | researchgate.net |

| 4-(tert-Butyl)-4'-nitro-1,1'-biphenyl | DFT | - | - | 3.97 | bohrium.com |

| 2-Amino-5-bromobenzamide (ABB) | TD-DFT/B3LYP | - | - | 4.60 | mdpi.com |

| 2-Amino-3,5-dibromobenzamide (ABBB) | TD-DFT/B3LYP | - | - | 4.34 | mdpi.com |

Computational methods are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. By calculating the vibrational frequencies, researchers can assign the specific atomic motions (stretching, bending, wagging) corresponding to the absorption bands observed in experimental spectra. DFT calculations have been shown to provide excellent agreement with experimental FTIR and FT-Raman spectra for related benzamides. tandfonline.comresearchgate.netresearchgate.net

The calculations are typically performed under the harmonic approximation, which can cause the computed wavenumbers to be slightly higher than the anharmonic frequencies observed experimentally. mdpi.com To improve accuracy, the calculated frequencies are often multiplied by a scaling factor (e.g., 0.96). mdpi.com A detailed comparison of calculated and experimental spectra allows for a definitive assignment of vibrational modes, such as the characteristic stretches of the C=O, N-H, and C-NO2 groups. researchgate.net For example, in N-(4-bromophenyl)-4-nitrobenzamide, vibrational assignments were made based on potential energy distribution (PED) analysis derived from DFT calculations. tandfonline.comresearchgate.net

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Related Benzamide

| Vibrational Mode | Calculated Frequency (DFT) | Experimental Frequency (FTIR/Raman) | Assignment |

| N-H Stretch | ~3450 | ~3350 | Amide N-H stretching |

| C-H Stretch (Aromatic) | ~3100 | ~3080 | Aromatic C-H stretching |

| C=O Stretch | ~1700 | ~1650 | Carbonyl stretching |

| NO₂ Asymmetric Stretch | ~1550 | ~1530 | Nitro group stretching |

| NO₂ Symmetric Stretch | ~1350 | ~1345 | Nitro group stretching |

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into their conformational flexibility and interactions with other molecules, such as biological macromolecules. For benzamide derivatives with potential biological activity, MD simulations are essential for understanding their binding stability within the active sites of proteins. tandfonline.comresearchgate.net

For instance, MD simulations have been used to study inhibitors of the SARS-CoV-2 main protease, including derivatives of bromo-nitrobenzamide, to elucidate the key interactions within the binding pocket. mdpi.com Similarly, simulations of related nitrobenzamide derivatives as antidiabetic agents helped to validate the stability of the ligand-protein complex. researchgate.net These studies typically analyze parameters like the root-mean-square deviation (RMSD) of the complex to confirm that the inhibitor remains stably bound to its target. researchgate.net Such simulations are critical for structure-based drug design, helping to refine the structure of lead compounds to improve their binding affinity and efficacy.

Electrostatic Potential Surface Analysis and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting a molecule's reactive sites. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential. Red areas indicate negative potential (electron-rich regions) and are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor regions) and are prone to nucleophilic attack. researchgate.net

For nitrobenzamide derivatives, MEP analysis clearly identifies the reactive nature of different parts of the molecule. tandfonline.comresearchgate.net Studies on related meta- and para-nitrobenzamide compounds have used MEP to locate the most electron-rich centers, often near the carbonyl oxygen, and to predict susceptibility to nucleophilic attack, particularly on the nitro-substituted ring. tandfonline.comresearchgate.net The analysis of the MEP surface for this compound would reveal the electrophilic character of the aromatic ring, enhanced by the electron-withdrawing nitro group, and the nucleophilic character of the carbonyl oxygen atom, guiding the prediction of its intermolecular interactions.

Structure-Reactivity Relationships from Computational Data

By integrating data from various computational methods, a comprehensive understanding of the structure-reactivity relationships of this compound can be established. The geometric parameters from DFT, the energy levels from FMO analysis, and the charge distribution from MEP maps collectively explain the molecule's chemical behavior.

For example, the electron-withdrawing nature of both the bromo and nitro substituents significantly influences the electronic properties of the benzene (B151609) ring. Computational data for similar molecules show that such substitutions lower the HOMO and LUMO energy levels and often reduce the HOMO-LUMO gap, indicating increased reactivity. bohrium.comresearchgate.net A low HOMO-LUMO gap (as seen in 4-(tert-butyl)-4'-nitro-1,1'-biphenyl) suggests the molecule is "soft" and highly reactive. bohrium.com

MEP analysis further clarifies this by showing that the regions around the nitro group and the carbon atom attached to the bromine are electron-deficient, making them potential sites for nucleophilic attack. tandfonline.com Conversely, the oxygen of the carbonyl group is an electron-rich site, available for hydrogen bonding and interaction with electrophiles. researchgate.net The combination of these computational insights allows for the prediction of how this compound will behave in different chemical environments and provides a theoretical basis for its use as a synthetic intermediate.

Chemical Reactivity and Transformation Pathways of 3 Bromo 4 Nitrobenzamide

Reactions Involving the Bromine Substituent

The bromine atom attached to the aromatic ring is a versatile handle for introducing molecular complexity through various substitution and coupling reactions. Its reactivity is significantly enhanced by the presence of the para-nitro group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The benzene (B151609) ring in 3-Bromo-4-nitrobenzamide is rendered electron-deficient by the powerful electron-withdrawing effects of the nitro group, particularly at the ortho and para positions. msu.edustackexchange.com This electronic feature makes the carbon atom bonded to the bromine susceptible to attack by nucleophiles. The reaction proceeds via an addition-elimination mechanism, known as the SNAr pathway. wikipedia.org

In the first step of this mechanism, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the ring is temporarily disrupted in this stage. libretexts.org The negative charge of this intermediate is stabilized through resonance, with significant delocalization onto the oxygen atoms of the para-nitro group. msu.edulibretexts.org This stabilization is crucial for the feasibility of the reaction. msu.edu The final step involves the departure of the bromide ion, which is a good leaving group, restoring the aromaticity of the ring and yielding the substituted product. libretexts.orgnih.gov

Common nucleophiles used in SNAr reactions with activated aryl halides like this compound include alkoxides, phenoxides, thiophenoxides, and amines. The presence of the nitro group para to the halogen is a key factor that activates the ring towards this type of substitution. wikipedia.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. researchgate.net The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most widely used methods in this class. wikipedia.orgmusechem.com

For this compound, the Suzuki-Miyaura reaction can be employed to form a new carbon-carbon bond at the position of the bromine atom. The general reaction involves treating the bromo-substituted benzamide (B126) with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

The catalytic cycle typically involves three main steps: libretexts.orgyonedalabs.com

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. musechem.comlibretexts.org

Transmetalation : The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the bromide. musechem.comlibretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org

A variety of palladium sources, ligands, and bases can be used to optimize the reaction, allowing for the synthesis of a wide range of biaryl and other coupled products. musechem.comfishersci.se

| Reaction Component | Examples | Role in Suzuki-Miyaura Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the oxidative addition, transmetalation, and reductive elimination steps. yonedalabs.com |

| Organoboron Reagent | Phenylboronic acid, Vinylboronic acid | Source of the new carbon-based substituent. wikipedia.org |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species for transmetalation. yonedalabs.com |

| Solvent | Toluene, Dioxane, DMF, Water | Solubilizes reactants and facilitates the reaction. yonedalabs.com |

Reductive Debromination Pathways

The bromine substituent can be selectively removed and replaced with a hydrogen atom through reductive debromination. Catalytic hydrogenation is a common and effective method for this transformation. organic-chemistry.org This reaction is particularly useful when the bromo group is used as a blocking group to direct other substitutions and is subsequently removed. organic-chemistry.org

The reaction is typically carried out using a palladium-on-carbon (Pd/C) catalyst under a hydrogen gas atmosphere. organic-chemistry.org Notably, this reduction can often be performed selectively, leaving other functional groups, such as the nitro group, intact under controlled, neutral conditions. organic-chemistry.org Aryl bromides are generally reduced more readily than aryl chlorides under these conditions. organic-chemistry.org The process involves the hydrogenolysis of the carbon-bromine bond on the surface of the palladium catalyst.

Reactions of the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group.

Selective Reduction of the Nitro Group to Amino Derivatives

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. jsynthchem.com A key challenge when working with molecules like this compound is to achieve this reduction chemoselectively, without affecting the bromine substituent or the amide group.

Several methods are available for the selective reduction of aromatic nitro compounds:

Catalytic Hydrogenation : This method, often employing catalysts like Pd/C, can be used to reduce the nitro group. However, reaction conditions must be carefully chosen to avoid simultaneous reductive debromination. organic-chemistry.org In some cases, specific catalysts can be used to favor nitro group reduction over dehalogenation. organic-chemistry.org

Metal/Acid Systems : Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of hydrochloric acid are effective for nitro group reduction.

Transfer Hydrogenation : Reagents like hydrazine hydrate in the presence of a catalyst can selectively reduce the nitro group. researchgate.net This method is often mild and can be highly selective for the nitro group in the presence of an amide functionality. researchgate.net

Borohydride Reagents : While sodium borohydride (NaBH₄) itself does not typically reduce nitro groups, its reactivity can be enhanced with transition metal complexes to achieve the desired transformation. jsynthchem.comjsynthchem.com

The resulting product, 3-bromo-4-aminobenzamide, is a valuable intermediate for further synthetic modifications.

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂, Pd/C | H₂ gas, solvent (e.g., ethanol) | Can also cause debromination; conditions must be optimized for selectivity. organic-chemistry.org |

| Fe/HCl or Sn/HCl | Aqueous acidic medium | Classic, robust method for nitro reduction. |

| Hydrazine Hydrate | Catalyst (e.g., Raney Ni, Pd/C), solvent (e.g., ethanol) | Effective for selective reduction in the presence of amides. researchgate.net |

| NaBH₄ / Catalyst | e.g., Ni(PPh₃)₄, in a solvent like ethanol | Modified borohydride system for reducing nitro groups. jsynthchem.com |

Functional Group Interconversions Involving the Nitro Moiety

The primary functional group interconversion for the nitro moiety is its reduction to an amine (—NH₂), as detailed above. vanderbilt.edu This transformation is pivotal because the resulting aromatic amine is a precursor to a wide array of other functional groups.

Once 3-bromo-4-aminobenzamide is formed, the newly introduced amino group can undergo further reactions, such as:

Diazotization : The primary aromatic amine can be converted into a diazonium salt (—N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures.

Sandmeyer and Related Reactions : The diazonium salt is a highly versatile intermediate that can be displaced by various nucleophiles to introduce a range of substituents, including —Cl, —Br, —CN, —OH, and —F, thereby replacing the original nitro group (via the amine) with a different functionality.

This two-step sequence (reduction followed by diazotization and substitution) provides a powerful synthetic route to a diverse range of substituted benzamide derivatives that may not be accessible through direct substitution methods.

Reactions at the Amide Functionality

The amide group of this compound is a key site for chemical transformations, allowing for its conversion into other functional groups or the attachment of various substituents.

Hydrolysis and Re-amidation Reactions

Hydrolysis

The amide functionality can undergo hydrolysis under either acidic or basic conditions to yield 3-bromo-4-nitrobenzoic acid. This reaction involves the nucleophilic attack of water (in acidic solution) or a hydroxide ion (in basic solution) on the carbonyl carbon of the amide.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of ammonia (B1221849) lead to the formation of the corresponding carboxylic acid, 3-bromo-4-nitrobenzoic acid sigmaaldrich.comnih.gov.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the amide's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the amide anion (–NH2) as a leaving group. A final acid-base reaction between the carboxylic acid and the amide anion gives the carboxylate salt and ammonia. An acidic workup is required to protonate the carboxylate and isolate the final 3-bromo-4-nitrobenzoic acid.

Re-amidation

Re-amidation involves the conversion of the amide group into a different, substituted amide. This is typically a two-step process. First, this compound is hydrolyzed to 3-bromo-4-nitrobenzoic acid. The resulting carboxylic acid is then "activated" to make it more reactive toward nucleophilic attack. A common method of activation is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive acyl chloride is then treated with a primary or secondary amine to form the desired N-substituted benzamide derivative.

| Reaction | Reagents & Conditions | Product |

| Acidic Hydrolysis | H₃O⁺, Heat | 3-Bromo-4-nitrobenzoic acid |

| Basic Hydrolysis | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | 3-Bromo-4-nitrobenzoic acid |

| Re-amidation | 1. Hydrolysis; 2. SOCl₂; 3. R₁R₂NH | N,N-disubstituted-3-bromo-4-nitrobenzamide |

N-Substitution and Derivatization of the Amide Nitrogen

Direct substitution on the amide nitrogen of this compound can be achieved through various reactions. The two hydrogen atoms on the primary amide are weakly acidic and can be removed by a strong base to form an amidate anion. This anion can then act as a nucleophile.

N-Alkylation: The amidate anion can react with alkyl halides in an N-alkylation reaction to produce secondary or tertiary amides. However, this reaction can be challenging as O-alkylation can sometimes occur as a competing side reaction.

N-Acylation: Reaction of the amidate with an acyl chloride or anhydride results in the formation of an imide.

Condensation Reactions: Primary amides can react with aldehydes under acidic conditions. For instance, studies on the related 4-nitrobenzamide (B147303) have shown it can undergo condensation with various aldehydes to form Schiff bases researchgate.netijpbs.com. This suggests that this compound could similarly react at the amide nitrogen to form N-acyliminium ion intermediates, leading to various derivatives.

| Derivatization | Reagents | Expected Product Class |

| N-Alkylation | 1. Strong Base (e.g., NaH); 2. R-X | N-alkyl-3-bromo-4-nitrobenzamide |

| N-Acylation | 1. Strong Base; 2. RCOCl | N-(3-bromo-4-nitrobenzoyl) amide (an imide) |

| Condensation | R-CHO, H⁺ | N-(alkylidene)-3-bromo-4-nitrobenzamide derivatives |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is substituted with three groups that influence its reactivity towards both nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group (–NO₂) para to the bromine atom makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). The nitro group powerfully withdraws electron density from the ring, particularly at the ortho and para positions. stackexchange.comechemi.com This makes the carbon atom attached to the bromine (C-3) significantly electrophilic and prone to attack by nucleophiles.

The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group, which provides substantial stabilization. stackexchange.comechemi.com In the final step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored. A wide range of nucleophiles, such as alkoxides, amines, and thiols, can displace the bromide in this manner.

Electrophilic Aromatic Substitution (EAS)

While the ring is activated for nucleophilic attack, it is generally deactivated towards electrophilic aromatic substitution. libretexts.orgmsu.edu This is due to the presence of two deactivating groups: the bromo (–Br) and nitro (–NO₂) substituents. However, the amide group (–CONH₂) is generally considered an activating, ortho-, para-directing group. The outcome of an EAS reaction is determined by the interplay of these three substituents.

The directing effects of the substituents are as follows:

Amido group (–CONH₂): Ortho, para-director (directs to C-2 and C-6). It is an activating group.

Bromo group (–Br): Ortho, para-director (directs to C-2 and C-5). It is a deactivating group. pressbooks.pubunizin.orglibretexts.org

Nitro group (–NO₂): Meta-director (directs to C-2 and C-6). It is a strong deactivating group. pressbooks.publibretexts.orglibretexts.org

When considering the potential sites for electrophilic attack (C-2, C-5, and C-6), a consensus emerges.

Position C-2: Directed by the amido group (ortho), the bromo group (ortho), and the nitro group (meta).

Position C-5: Directed by the bromo group (para). This position is ortho to the deactivating nitro group, which is unfavorable.

Position C-6: Directed by the amido group (para) and the nitro group (meta).

| Substitution Type | Position of Attack | Directing Influence | Expected Outcome |

| Nucleophilic (SNAr) | C-3 | Strong activation by para-nitro group | Substitution of Bromine by Nucleophile |

| Electrophilic (EAS) | C-2, C-6 | Consensus of amido (o/p), bromo (o), and nitro (m) directors | Substitution of Hydrogen by Electrophile |

Applications and Utility in Advanced Organic Synthesis Research

3-Bromo-4-nitrobenzamide as a Synthetic Building Block

Synthesis of Complex Organic Molecules

There is a lack of specific, documented examples in the scientific literature of this compound being utilized as a key building block in the total synthesis or formal synthesis of complex organic molecules, such as natural products or pharmaceuticals. While its structure suggests potential for such applications, published research to this effect is not available.

Precursor in Heterocyclic Compound Synthesis

Similarly, a review of chemical literature does not yield specific instances of this compound being used as a direct precursor for the synthesis of heterocyclic compounds. The combination of the bromo and nitro groups on the benzene (B151609) ring could theoretically be exploited for the construction of fused heterocyclic systems, for example, through reductive cyclization or other annulation strategies. However, specific methodologies or the synthesis of particular heterocyclic scaffolds originating from this compound are not described in the available research.

Role in Materials Science Research

Component in Polymer Synthesis

There is no readily available information in the scientific literature to suggest that this compound has been employed as a monomer or a significant component in polymer synthesis. The bifunctional nature of the molecule (considering the potential for reactions at the bromine and nitro group) could theoretically allow for its incorporation into polymer chains. However, there are no published studies detailing its use in the creation of polyamides, polyimides, or other classes of polymers.

Development of Surface Coatings

Likewise, the role of this compound in the development of surface coatings is not documented in the available scientific and technical literature. While functionalized aromatic compounds can be used to impart specific properties to coatings, there is no evidence to suggest that this compound has been investigated for such purposes.

Mechanistic Studies of Molecular Interactions in Biological Systems

Investigation of Molecular Target Interactions

Although specific molecular targets for 3-Bromo-4-nitrobenzamide have not been definitively identified, research on analogous compounds, particularly dinitrobenzamide derivatives, points toward potential interactions with key enzymes in pathogenic organisms. One such target is decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis. DprE1 is crucial for the biosynthesis of the mycobacterial cell wall. The proposed mechanism for some nitro-containing compounds involves the reduction of the nitro group to a reactive nitroso species, which can then form a covalent bond with a cysteine residue in the active site of the enzyme, leading to irreversible inhibition.

The broader class of benzamides has been explored for interactions with various biological targets. For instance, some benzamide (B126) derivatives have been shown to interact with receptors and enzymes in the central nervous system, though these are typically more complex structures than this compound. The presence of the bromo and nitro functional groups on the benzamide scaffold of this compound suggests the potential for specific interactions, such as hydrogen bonding and halogen bonding, which could contribute to its binding affinity for various biological macromolecules.

Enzyme Inhibition Studies at a Molecular Level

The general mechanism of enzyme inhibition by small molecules can be competitive, non-competitive, or uncompetitive, each characterized by how the inhibitor interacts with the enzyme and the enzyme-substrate complex. The determination of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are crucial for quantifying the potency of an inhibitor. For competitive inhibitors, the IC50 value is dependent on the substrate concentration.

| Compound Analogue | Target Enzyme | Inhibition Type | Reported IC50 Value (µM) |

|---|---|---|---|

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-glucosidase | Not Specified | 10.75 ± 0.52 |

| Declopramide (3-chloroprocainamide) | Caspase-9 (indirect activation) | Not Applicable | Induces apoptosis at >250 µM |

Development of Biochemical Assays Utilizing this compound

There is no specific mention in the available literature of biochemical assays that have been developed utilizing this compound as a substrate, inhibitor, or probe. However, the structural features of this compound suggest its potential utility in such assays. For example, the nitroaromatic group can be a useful chromophore for spectrophotometric assays. Enzymatic reduction of the nitro group could lead to a change in absorbance, allowing for the monitoring of enzyme activity.

Furthermore, compounds with similar structures, such as 3-Bromo-4-nitrobenzaldehyde, have been used as probes in biochemical assays to study enzyme-catalyzed reactions. The aldehyde functionality in this related compound allows for a different set of reactions to be studied. The amide group in this compound could potentially be a substrate for amidase or protease enzymes, and its hydrolysis could be monitored.

Insights into Cellular Pathways Modulated by Analogous Compounds, e.g., Apoptosis Induction Mechanisms

While the direct effects of this compound on cellular pathways have not been elucidated, studies on analogous N-substituted benzamides have provided significant insights into their ability to induce apoptosis (programmed cell death). One such analogue, declopramide (3-chloroprocainamide), has been shown to induce apoptosis in murine pre-B cells and human promyelocytic cancer cells. researchgate.net

The mechanism of apoptosis induction by declopramide involves the intrinsic pathway. researchgate.net At concentrations above 250 µM, declopramide was found to trigger the release of cytochrome c from the mitochondria into the cytosol. researchgate.net This event is a critical step in the activation of the apoptotic cascade. The released cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, an initiator caspase. researchgate.net The activation of caspase-9 then leads to the activation of downstream effector caspases, which execute the final stages of apoptosis.

Further evidence supporting this mechanism includes the finding that the broad-spectrum caspase inhibitor zVADfmk and the specific caspase-9 inhibitor zLEDHfmk were able to inhibit declopramide-induced apoptosis. researchgate.net In contrast, a caspase-8 inhibitor had a less pronounced effect, suggesting that the extrinsic apoptotic pathway plays a minor role. researchgate.net Additionally, overexpression of the anti-apoptotic protein Bcl-2, which can prevent the release of cytochrome c from mitochondria, was also found to inhibit apoptosis induced by declopramide. researchgate.net Interestingly, prior to the onset of apoptosis, declopramide was observed to cause a cell cycle block at the G2/M phase. researchgate.net

| Analogous Compound | Cell Line | Key Molecular Event | Outcome |

|---|---|---|---|

| Declopramide | Murine 70Z/3 pre-B cells | Cytochrome c release | Apoptosis induction |

| Declopramide | Human HL60 cells | Caspase-9 activation | Apoptosis induction |

| Declopramide | Murine 70Z/3 pre-B cells | G2/M cell cycle block | Precedes apoptosis |

Antimicrobial Mechanism of Action Studies (e.g., disruption of cellular processes or enzyme inhibition)

The precise antimicrobial mechanism of action for this compound has not been specifically detailed. However, the broader class of nitroaromatic compounds, including nitrobenzamides, are known to exert their antimicrobial effects through a mechanism that requires reductive activation. These compounds are typically pro-drugs that are activated within the target microorganism by nitroreductase enzymes. This reduction process generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which are highly toxic to the cell. These reactive species can cause widespread cellular damage by reacting with various biological macromolecules, including DNA, RNA, and proteins, ultimately leading to cell death.

In the context of Mycobacterium tuberculosis, a key target for some nitrobenzamide derivatives is the enzyme DprE1. As mentioned earlier, this enzyme is involved in a crucial step of cell wall synthesis. The inhibition of DprE1 disrupts the formation of the mycobacterial cell wall, leading to bacterial lysis and death. The mechanism of inhibition is believed to involve the reduction of the nitro group of the benzamide by the flavin cofactor within the DprE1 active site, followed by the formation of a covalent adduct with a cysteine residue of the enzyme.

While this mechanism has been proposed for dinitrobenzamide compounds, the presence of a single nitro group in this compound suggests that a similar mode of action is plausible, provided the redox potential of the compound allows for its reduction by microbial nitroreductases. The presence of the bromine atom can also influence the electronic properties of the nitro group, potentially affecting its reduction potential and, consequently, its antimicrobial activity.

Crystallographic Analysis and Supramolecular Chemistry of 3 Bromo 4 Nitrobenzamide

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Conformation

A single-crystal X-ray diffraction (SCXRD) analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For 3-Bromo-4-nitrobenzamide, this technique would provide critical information on its molecular geometry. Key parameters such as the planarity of the benzene (B151609) ring, the torsion angles between the amide and nitro groups relative to the ring, and the precise bond lengths and angles of the entire molecule would be elucidated.

This data would allow for a detailed conformational analysis, revealing whether the molecule adopts a planar or twisted conformation in the solid state. The interplay between the electron-withdrawing nitro group, the bromo substituent, and the amide group would significantly influence these structural features. Without experimental data, a hypothetical data table for such findings cannot be populated.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. scbt.com Understanding these interactions is central to crystal engineering. researchgate.net

Hydrogen Bonding Networks (N—H···O, C—H···O)

It is highly probable that the crystal structure of this compound is significantly influenced by hydrogen bonding. The amide group (–CONH₂) provides a strong hydrogen bond donor (N–H) and an acceptor (C=O). The nitro group (–NO₂) offers two strong hydrogen bond acceptors (O–N–O).

One could anticipate the formation of robust N—H···O hydrogen bonds, where the amide N–H protons interact with the oxygen atoms of the nitro group or the carbonyl oxygen of a neighboring amide group. These interactions often lead to the formation of predictable supramolecular synthons, such as dimers or chains, which are common motifs in the crystal structures of primary amides. Weaker C–H···O interactions, involving the aromatic C–H donors and the oxygen acceptors of the nitro and amide groups, would likely also play a role in stabilizing the three-dimensional crystal packing. researchgate.net

Halogen Bonding and Other Non-Covalent Interactions

The presence of a bromine atom on the aromatic ring introduces the possibility of halogen bonding. cam.ac.uk A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govmdpi.com In the case of this compound, the bromine atom could potentially form a halogen bond with a nucleophilic atom, such as an oxygen atom from a nitro or amide group of an adjacent molecule (Br···O).

Cocrystallization and Design of Multi-Component Solid Forms

Cocrystallization is a widely used technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical structure. veranova.comnih.gov this compound possesses functional groups (amide, nitro) that are highly amenable to forming hydrogen bonds with other molecules, known as coformers.

By selecting appropriate coformers (e.g., carboxylic acids, pyridines), it would be possible to design novel multi-component solid forms, or cocrystals, of this compound. The formation of these cocrystals would be guided by the principles of supramolecular synthons, aiming to create robust and predictable hydrogen bonding patterns between the benzamide (B126) and the coformer. However, no specific studies on the cocrystallization of this compound have been reported in the literature.

Polymorphism and Crystal Engineering Strategies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. nih.govmdpi.com Different polymorphs of a substance can exhibit different physical properties. The existence of polymorphism in this compound is plausible, as subtle changes in crystallization conditions (e.g., solvent, temperature) could lead to different packing arrangements and intermolecular interactions. nih.gov

Crystal engineering strategies could be employed to selectively crystallize a desired polymorphic form. This would involve a systematic study of crystallization conditions to understand how different solvents or additives might favor the formation of one polymorph over another. Without any reported crystal structures for this compound, the exploration of its potential polymorphism remains a subject for future investigation.

Advanced Analytical Methodologies for 3 Bromo 4 Nitrobenzamide Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify components within a mixture. For 3-Bromo-4-nitrobenzamide, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for ensuring sample purity and identifying trace-level contaminants or degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. hitachi-hightech.com It utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. diva-portal.org The separation is based on the differential interactions of the analyte with the stationary and mobile phases. diva-portal.org

For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar aqueous-organic mixture. diva-portal.org The compound is retained on the column based on its hydrophobicity, and its elution is controlled by adjusting the composition of the mobile phase.

A typical analysis involves dissolving a precisely weighed sample of this compound in a suitable solvent and injecting it into the HPLC system. The detector, commonly a UV-Vis spectrophotometer, measures the absorbance of the eluate at a specific wavelength where the compound exhibits strong absorption, allowing for its quantification and the detection of impurities.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Provides a non-polar stationary phase for effective separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid | The organic/aqueous mixture elutes the compound, while formic acid improves peak shape. |

| Flow Rate | 1.0 mL/min | Ensures consistent and reproducible retention times. |

| Detection | UV at 254 nm | Allows for sensitive detection of the aromatic nitro-compound. |

| Injection Volume | 10 µL | A small, precise volume for accurate quantification. |

| Column Temp. | 30 °C | Maintains stable retention times by controlling viscosity and analyte solubility. |

| Expected R.T. | ~4.5 min | Approximate retention time under these conditions. |

Note: This data is representative and may vary based on the specific instrument and exact conditions used.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thermofisher.com It is an ideal method for identifying and quantifying volatile and thermally stable compounds. thermofisher.com While the benzamide (B126) functional group can sometimes pose challenges due to its polarity and potential for thermal degradation, GC-MS can be applied to this compound, often after a derivatization step to increase its volatility and stability.

In a typical GC-MS analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" that allows for definitive identification of the compound.

The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the nitro group (-NO₂), the amide group (-CONH₂), and the bromine atom.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |

|---|---|---|

| 244/246 | [M]⁺ | Molecular ion peak, showing the characteristic bromine isotopic pattern. |

| 228/230 | [M-NH₂]⁺ | Loss of the amino radical from the amide group. |

| 198/200 | [M-NO₂]⁺ | Loss of the nitro group, a common fragmentation pathway for nitroaromatics. |

| 165 | [M-Br]⁺ | Loss of the bromine atom. |

Note: This data is predictive and based on common fragmentation patterns for similar compounds.

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure the physical properties of a substance as a function of temperature while the substance is subjected to a controlled temperature program. nih.gov For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on its melting behavior, polymorphism, and thermal stability.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This method is highly effective for determining the melting point, enthalpy of fusion, and identifying polymorphic transitions of a crystalline solid like this compound.

During a DSC experiment, a small, sealed pan containing the sample is heated at a constant rate. The resulting thermogram plots heat flow against temperature. An endothermic peak is observed when the compound melts, as it absorbs energy to transition from a solid to a liquid state. The temperature at the peak of this curve is taken as the melting point (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHfus).

Table 3: Representative DSC Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Onset of Melting | 201 °C | The temperature at which the melting process begins. |

| Melting Point (Peak) | 203 °C | The temperature of maximum heat absorption during melting. |

| Enthalpy of Fusion (ΔHfus) | 28 kJ/mol | The heat required to melt one mole of the solid; indicates the degree of crystallinity. |

| Heating Rate | 10 °C/min | A standard heating rate for consistent and comparable results. |

Note: These values are illustrative and can be influenced by sample purity and crystalline form.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This technique is used to determine the thermal stability and decomposition profile of this compound. etamu.edu

In a TGA experiment, the sample is placed in a high-precision balance within a furnace. The temperature is increased linearly over time, and the sample's mass is continuously recorded. The resulting TGA curve plots the percentage of initial mass remaining against temperature. A sharp drop in mass indicates a decomposition event. The temperature at which significant mass loss begins provides a measure of the compound's thermal stability.

For this compound, the TGA curve would likely show stability up to a certain temperature, followed by one or more decomposition steps corresponding to the loss of volatile fragments like the nitro and amide groups.

Table 4: Hypothetical TGA Decomposition Profile for this compound

| Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragment(s) |

|---|---|---|